Lup-20(29)-ene-3beta,11beta-diol
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Overview
Description
Lup-20(29)-ene-3beta,11beta-diol is a naturally occurring triterpenoid compound. It belongs to the lupane-type triterpenoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a lupane skeleton with hydroxyl groups at the 3-beta and 11-beta positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lup-20(29)-ene-3beta,11beta-diol can be synthesized from natural sources such as birch bark, which is rich in triterpenoids like betulin and lupeol. The isolation process typically involves Soxhlet extraction using solvents like cyclohexane and ethyl acetate . The compound can also be synthesized through chemical modifications of lupeol, involving oxidation and other reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources followed by purification processes. The use of advanced extraction techniques and optimization of reaction conditions are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Lup-20(29)-ene-3beta,11beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups or carboxylic acids.
Reduction: Reduction reactions can modify the double bonds or carbonyl groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include chromyl chloride for oxidation and various reducing agents for reduction reactions . The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield compounds like betulinic acid, which has significant biological activities .
Scientific Research Applications
Lup-20(29)-ene-3beta,11beta-diol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: The compound has been studied for its effects on cellular processes such as apoptosis and autophagy.
Medicine: Research has shown its potential in treating diseases like cancer and leishmaniasis.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of lup-20(29)-ene-3beta,11beta-diol involves its interaction with various molecular targets and pathways. It can induce apoptosis in cancer cells by affecting mitochondrial pathways and increasing the expression of pro-apoptotic proteins . The compound also exhibits anti-inflammatory and antimicrobial activities through its interaction with specific enzymes and receptors .
Comparison with Similar Compounds
Lup-20(29)-ene-3beta,11beta-diol can be compared with other similar compounds such as:
Lupeol: Another lupane-type triterpenoid with similar biological activities.
Betulin: A precursor for many triterpenoid derivatives, including this compound.
Betulinic Acid: An oxidized form of betulin with potent anticancer properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C30H50O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,12-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-9-12-27(5)15-16-29(7)20(24(19)27)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h19-25,31-32H,1,9-17H2,2-8H3 |
InChI Key |
CTSXUIWIOTUWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C |
Origin of Product |
United States |
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